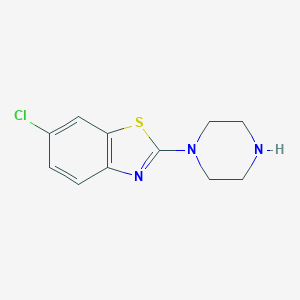

6-Chloro-2-piperazino-1,3-benzothiazole

Description

BenchChem offers high-quality 6-Chloro-2-piperazino-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-piperazino-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQTVOYPBKNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372617 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153025-29-7 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1][2][3][4] The incorporation of a piperazine moiety often enhances pharmacological properties, making this hybrid structure a promising candidate for drug discovery.[5][6] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, ensuring a self-validating and robust elucidation process. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For benzothiazole derivatives, which are known to possess anticancer, antimicrobial, and anti-inflammatory properties, precise structural confirmation is a critical prerequisite for further development.[2][3][4] Any ambiguity in the molecular architecture can lead to erroneous structure-activity relationship (SAR) studies, hindering the optimization of lead compounds. 6-Chloro-2-piperazino-1,3-benzothiazole combines the privileged benzothiazole scaffold with a piperazine ring, a common pharmacophore known to improve pharmacokinetic properties.[5] Therefore, a rigorous and unequivocal structure determination is paramount.

This guide presents a logical workflow for the elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole, beginning with foundational spectroscopic techniques and culminating in a cohesive structural assignment.

The Elucidation Workflow: A Multi-pronged Approach

The structural confirmation of a novel compound is best approached through the convergence of data from multiple, independent analytical techniques. This ensures that the proposed structure is consistent with all observed chemical and physical properties.

Caption: Integrated workflow for the structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole.

Synthesis Overview

The target compound, 6-Chloro-2-piperazino-1,3-benzothiazole, is typically synthesized via a nucleophilic aromatic substitution reaction. A common route involves the reaction of 2,6-dichlorobenzothiazole with piperazine in the presence of a base like potassium carbonate.[7]

Protocol for Synthesis:

-

To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (3.0 eq).

-

Add piperazine (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partition the mixture between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound as a solid.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality of Choice: Mass spectrometry is the first line of analysis post-synthesis to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.

Experimental Protocol (LC-MS with ESI):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Data Interpretation: For 6-Chloro-2-piperazino-1,3-benzothiazole (C₁₁H₁₂ClN₃S), the expected monoisotopic mass is 253.04. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

| Ion Species | Calculated Exact Mass (m/z) | Observed m/z |

| [M+H]⁺ (³⁵Cl) | 254.0493 | 254.0 |

| [M+H+2]⁺ (³⁷Cl) | 256.0463 | 256.0 |

Table 1: Expected and observed m/z values for the molecular ion of 6-Chloro-2-piperazino-1,3-benzothiazole in ESI-MS.[7]

The observation of a base peak at m/z 254.0, along with its corresponding isotope peak at m/z 256.0 in a ~3:1 ratio, provides strong evidence for the successful synthesis and the correct elemental composition of the target molecule.[7] Benzothiazole derivatives are known to exhibit characteristic fragmentation patterns, which can further support the structure.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Choice: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. This serves as a quick validation of the core structural components.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-600 cm⁻¹.

Data Interpretation: The FT-IR spectrum will confirm the presence of the benzothiazole and piperazine moieties through their characteristic vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

| 3300-3400 | N-H Stretch | Secondary amine (Piperazine) |

| 3000-3100 | Aromatic C-H Stretch | Benzothiazole ring |

| 2800-3000 | Aliphatic C-H Stretch | Piperazine ring |

| ~1600 | C=N Stretch | Thiazole ring |

| 1400-1500 | Aromatic C=C Stretch | Benzene ring |

| 600-700 | C-S Stretch | Thiazole ring |

| ~800-850 | C-Cl Stretch | Chloro-substituent |

Table 2: Characteristic FT-IR absorption bands for 6-Chloro-2-piperazino-1,3-benzothiazole.[9][10]

The presence of these key bands provides corroborating evidence for the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality of Choice: NMR spectroscopy is the most powerful tool for the definitive elucidation of the molecular structure of organic compounds.[1] It provides detailed information about the chemical environment of each proton and carbon atom and, crucially, their connectivity. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is required for an unambiguous assignment.

Caption: Strategic workflow for NMR-based structure elucidation.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum to observe proton signals, their integrations, and coupling patterns.

-

Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

-

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

-

Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify 2- and 3-bond correlations between protons and carbons, which is critical for establishing the connectivity of the molecular fragments.

Data Interpretation and Predicted Assignments:

¹H NMR:

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected on the benzothiazole ring. The chloro-substituent at position 6 will influence their chemical shifts and splitting patterns (typically an AX or ABX system).

-

Piperazine Region (δ 3.0-4.0 ppm): Two distinct signals, each integrating to 4 protons, are expected for the piperazine ring CH₂ groups. These will likely appear as triplets or complex multiplets.[11][12]

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected for the piperazine N-H proton.

¹³C NMR:

-

Aromatic/Heteroaromatic Carbons (δ 110-170 ppm): Six signals are expected for the benzothiazole ring carbons, plus the C=N carbon, which is typically downfield.[13]

-

Aliphatic Carbons (δ 40-60 ppm): Two signals are expected for the non-equivalent carbons of the piperazine ring.[14][15]

HMBC Correlations: The key to confirming the structure lies in the HMBC spectrum. For instance, correlations from the piperazine protons to the C2 carbon of the benzothiazole ring will definitively establish the point of attachment. Similarly, correlations between the aromatic protons will confirm their positions on the benzene ring relative to the chloro-substituent.

| Proton (¹H) | Expected δ (ppm) | Carbon (¹³C) | Expected δ (ppm) | Key HMBC Correlations |

| H-4 | ~7.6 | C-2 | ~165 | H-piperazine |

| H-5 | ~7.2 | C-4 | ~125 | H-5 |

| H-7 | ~7.8 | C-5 | ~120 | H-4, H-7 |

| Piperazine-H (α) | ~3.8 | C-6 | ~130 | H-5, H-7 |

| Piperazine-H (β) | ~3.1 | C-7 | ~122 | H-5 |

| NH | variable | C-7a | ~150 | H-7 |

| C-3a | ~135 | H-4, H-5 | ||

| Piperazine-C (α) | ~48 | Piperazine-H (β) | ||

| Piperazine-C (β) | ~45 | Piperazine-H (α) |

Table 3: Predicted NMR chemical shifts and key HMBC correlations for the structural assignment of 6-Chloro-2-piperazino-1,3-benzothiazole. Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole is achieved through a systematic and integrated analytical approach. Mass spectrometry provides a definitive molecular weight and formula, consistent with the expected structure.[7] FT-IR spectroscopy confirms the presence of the essential benzothiazole and piperazine functional groups. Finally, a comprehensive suite of NMR experiments provides an unambiguous blueprint of the molecular connectivity, allowing for the complete assignment of all proton and carbon signals.[1] The convergence of data from these orthogonal techniques creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This robust characterization is the essential foundation for all subsequent research and development activities involving this promising molecule.

References

- BenchChem. (2025). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.

- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7).

- ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- BenchChem. (2025). Unveiling the Solid-State Architecture of 2-Aminobenzothiazole: A Technical Guide.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ChemicalBook. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis.

- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- Scilit. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.

- Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.

- ACS Publications. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Wikipedia. (n.d.). 2-Aminobenzothiazole.

- Synthetic Organic Chemistry Laboratory, Department of Chemistry, Dr H S Gour University. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.

- ResearchGate. (n.d.). Structure of drugs with 2-aminobenzothiazole scaffold.

- RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- ResearchGate. (n.d.). Structure of 2‐aminobenzothiazole.

- NIH. (n.d.). Piperazine. PubChem.

- PubMed. (n.d.). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties.

- ResearchGate. (2025). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating.

- MassBank. (2021). Benzothiazoles.

- PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.

- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.

- NIH. (n.d.). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. PMC.

- ResearchGate. (2025). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles.

- AL- Mustansirya University. (2024). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol.

- BenchChem. (2025). An In-depth Technical Guide to 6-chloro-1,3-benzothiazole-2-thiol: Synthesis, Properties, and Derivatives.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.

- NIH. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids.

- NIH. (n.d.). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- NIH. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one.

- BenchChem. (n.d.). Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jchr.org [jchr.org]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of significant interest to the pharmaceutical industry. The benzothiazole core, coupled with a piperazine moiety, is a common scaffold in the development of novel therapeutics, particularly in the realm of antipsychotic agents. This document details the strategic synthesis, including the preparation of key intermediates, a step-by-step protocol for the final compound, and a discussion of the underlying reaction mechanisms. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

The fusion of a benzothiazole ring system with a piperazine group creates a privileged scaffold with diverse pharmacological activities. Benzothiazole derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and neuroprotective properties. The piperazine ring, a common pharmacophore, is found in numerous approved drugs and is often employed to improve physicochemical properties and target engagement.

The specific compound, 6-Chloro-2-piperazino-1,3-benzothiazole, has been identified as a key building block in the synthesis of potential atypical antipsychotics[1]. These agents often derive their therapeutic effect from a combination of dopamine D2 and serotonin 5-HT1A receptor modulation, and the structural motifs present in this molecule are conducive to such interactions[1][2]. This guide will provide a detailed roadmap for the efficient laboratory-scale synthesis of this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole can be approached through a convergent strategy. The most direct method involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halobenzothiazole with piperazine. This leads to a retrosynthetic disconnection to 2,6-dichlorobenzothiazole and piperazine. 2,6-Dichlorobenzothiazole, in turn, can be prepared from the more readily available 2-amino-6-chlorobenzothiazole via a Sandmeyer-type reaction. Finally, 2-amino-6-chlorobenzothiazole is accessible from the commodity chemical p-chloroaniline.

Caption: Retrosynthetic analysis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Synthesis of Key Intermediates

Synthesis of 2-Amino-6-chlorobenzothiazole

The synthesis of 2-amino-6-chlorobenzothiazole is a well-established process that begins with the reaction of p-chloroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid[3][4][5]. This one-pot reaction proceeds through the in-situ formation of a thiocyanogen species, which then reacts with the aniline derivative, followed by cyclization to form the benzothiazole ring.

An alternative and often higher-yielding laboratory preparation involves the cyclization of 4-chlorophenylthiourea with sulfuryl chloride[6].

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzothiazole

| Property | Value | Reference(s) |

| CAS Number | 95-24-9 | [7][8] |

| Molecular Formula | C₇H₅ClN₂S | [7][8] |

| Molecular Weight | 184.65 g/mol | [7][8] |

| Melting Point | 199-201 °C | |

| Appearance | White to pale cream solid | [9] |

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-chloroaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

-

Bromine Addition: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise with vigorous stirring over a period of 1-2 hours.

-

Reaction: After the addition is complete, continue stirring at the same temperature for another 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

-

Work-up: Pour the reaction mixture into a large beaker of crushed ice (approx. 1 L) with stirring. A yellow precipitate will form.

-

Neutralization: Carefully neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9.

-

Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-amino-6-chlorobenzothiazole as a crystalline solid[10][11].

Synthesis of 2,6-Dichlorobenzothiazole

The conversion of the 2-amino group of 2-amino-6-chlorobenzothiazole to a chlorine atom is achieved via a Sandmeyer reaction[12]. This transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the desired 2,6-dichlorobenzothiazole.

Table 2: Physicochemical Properties of 2,6-Dichlorobenzothiazole

| Property | Value | Reference(s) |

| CAS Number | 3622-23-9 | [13][14] |

| Molecular Formula | C₇H₃Cl₂NS | [14] |

| Molecular Weight | 204.08 g/mol | [14] |

| Appearance | Solid | [15][16] |

-

Diazotization:

-

Prepare a solution of 2-amino-6-chlorobenzothiazole (0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with stirring.

-

Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (0.12 mol) in concentrated hydrochloric acid (50 mL).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product will precipitate from the solution. Filter the solid and wash with water.

-

The crude 2,6-dichlorobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,6-dichlorobenzothiazole with piperazine. The 2-position of the benzothiazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

Caption: Final step in the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Reaction Mechanism

The reaction proceeds via a classic SNAr (addition-elimination) mechanism. The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the benzothiazole ring. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the heterocyclic ring. In the final step, the chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored.

Experimental Protocol

The following protocol is a robust and high-yielding procedure for the synthesis of the title compound[17].

-

Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (5.24 mmol, 1.07 g) in dry N,N-dimethylformamide (DMF) (25 mL) in a round-bottom flask, add potassium carbonate (15.7 mmol, 2.17 g) and piperazine (5.8 mmol, 0.5 g).

-

Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, partition the mixture between ethyl acetate (150 mL) and water (50 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the desired product as a white solid. The reported yield for this procedure is quantitative (1.33 g)[17].

Purification

For most applications, the product obtained from the work-up is of sufficient purity. However, if further purification is required, the following methods can be employed:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

-

Column Chromatography: For very high purity, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization of 6-Chloro-2-piperazino-1,3-benzothiazole

Table 3: Physicochemical Properties of 6-Chloro-2-piperazino-1,3-benzothiazole

| Property | Value | Reference(s) |

| CAS Number | 153025-29-7 | [17] |

| Molecular Formula | C₁₁H₁₂ClN₃S | [17] |

| Molecular Weight | 253.75 g/mol | [17] |

| Appearance | White solid | [17] |

| Mass Spec (m/z) | [M+H]⁺ found at 254.0 | [17] |

Expected Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring and the methylene protons of the piperazine ring. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The piperazine protons will appear as two distinct multiplets, one for the four protons adjacent to the benzothiazole ring (likely around δ 3.6-3.8 ppm) and another for the four protons adjacent to the NH group (likely around δ 2.9-3.1 ppm). The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons in the molecule. The aromatic carbons of the benzothiazole ring will appear in the region of δ 115-155 ppm. The piperazine carbons will appear in the upfield region, typically between δ 45-55 ppm.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=N and C=C stretching of the aromatic system (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Safety Considerations

-

p-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sulfuryl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

-

Organic Solvents (DMF, Ethyl Acetate, etc.): Flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

-

Acids and Bases: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to 6-Chloro-2-piperazino-1,3-benzothiazole, a valuable building block for the development of novel pharmaceuticals. By providing detailed, step-by-step protocols for the synthesis of the key intermediates and the final product, along with insights into the reaction mechanisms and characterization data, this document serves as a comprehensive resource for researchers in the field of medicinal chemistry. The methodologies described are robust and scalable, enabling the production of this important compound for further investigation and drug discovery efforts.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-6-chlorobenzothiazole (CAS 95-24-9). Retrieved January 14, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9). Retrieved January 14, 2026, from [Link].

-

NIST. (n.d.). 2-Amino-6-chlorobenzothiazole. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link].

-

PubChem. (n.d.). 2,6-Dichlorobenzothiazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

- Patel, K. D., et al. (n.d.).

-

PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. Retrieved January 14, 2026, from [Link].

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Zhang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

- Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12.

- Singh, P., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4).

- Chopin, P., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-8.

- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921.

- Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.

- Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1547-1556.

- Ali, A. A.-K. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 99-105.

-

Mind. (n.d.). List of antipsychotic drugs. Retrieved January 14, 2026, from [Link].

- Singh, A., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 22(1), 78–101.

- Goud, K. S., et al. (2002). Antipsychotic Profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic Acid Amide (NRA0562)

- Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls.

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585–2598.

- Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 254-258.

- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

-

Cheméo. (n.d.). 2-Amino-6-chlorobenzothiazole.pdf. Retrieved January 14, 2026, from [Link].

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 487-496.

- Ching, G. V., et al. (2012). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.

- Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- Al-Juboori, A. M. H. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science, 2(2).

Sources

- 1. Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. prepchem.com [prepchem.com]

- 7. 2-Amino-6-chlorobenzothiazole (CAS 95-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 9. 2-Amino-6-chlorobenzothiazole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. saspublishers.com [saspublishers.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Dichlorobenzothiazole | 3622-23-9 [amp.chemicalbook.com]

- 16. 3622-23-9 CAS MSDS (2,6-Dichlorobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-piperazino-1,3-benzothiazole

This guide provides a detailed examination of the probable mechanism of action for the compound 6-Chloro-2-piperazino-1,3-benzothiazole. While specific literature detailing the comprehensive mechanistic studies of this exact molecule is nascent, a robust hypothesis can be formulated based on the extensive research into its core chemical scaffolds: the benzothiazole ring and the piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge to guide future investigation.

Introduction: The Therapeutic Potential of Benzothiazole-Piperazine Scaffolds

The fusion of a benzothiazole nucleus with a piperazine ring has given rise to a class of compounds with significant therapeutic promise, particularly in the realm of neuropsychiatric and neurodegenerative disorders.[1][2] Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] The piperazine moiety is a common pharmacophore in centrally active agents, known to interact with various neurotransmitter receptors.[1] The specific compound, 6-Chloro-2-piperazino-1,3-benzothiazole, combines these two key structural features, suggesting a multi-target pharmacological profile.

Core Hypothesis: A Multi-Target Receptor Modulator for Psychosis

Based on the established pharmacology of structurally related benzothiazole and piperazine derivatives, it is hypothesized that 6-Chloro-2-piperazino-1,3-benzothiazole functions as a modulator of key monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors. This dual-action profile is a hallmark of atypical antipsychotic agents, which are effective in treating the symptoms of psychosis with a reduced propensity for extrapyramidal side effects.[6][7][8]

Primary Putative Targets: Dopamine D2 and Serotonin 5-HT1A/2A Receptors

Numerous studies on arylpiperazine derivatives containing a benzothiazole or a related heterocyclic system have demonstrated high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[6][7][8]

-

Dopamine D2 Receptor Antagonism: Antagonism at D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia.

-

Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can lead to an increase in dopamine release in the prefrontal cortex, which may help to ameliorate the negative and cognitive symptoms of schizophrenia.

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms by enhancing dopamine release in the nigrostriatal pathway.

The interplay between these receptor activities is crucial for achieving an atypical antipsychotic profile. The ratio of 5-HT2A to D2 receptor affinity is often considered a key determinant of a compound's atypicality.[8]

Secondary and Exploratory Targets

Beyond the primary targets, the benzothiazole-piperazine scaffold has been implicated in the modulation of other receptors and enzymes, suggesting a broader mechanism of action that could be relevant for other CNS disorders.

-

Dopamine D4 Receptors: Some benzothiazole analogues have been designed as selective D4 receptor partial agonists or antagonists for the potential treatment of substance use disorders.[9]

-

Acetylcholinesterase (AChE): Certain benzothiazole-piperazine derivatives have shown inhibitory activity against AChE, a key target in the symptomatic treatment of Alzheimer's disease.[10][11] This suggests a potential role in addressing cognitive deficits.

-

Monoamine Oxidase (MAO): Inhibition of MAO enzymes is another therapeutic strategy for neurodegenerative disorders, and benzothiazole hybrids have been explored for this activity.[5]

Investigational Workflow: From Target Binding to In Vivo Efficacy

To validate the hypothesized mechanism of action for 6-Chloro-2-piperazino-1,3-benzothiazole, a structured experimental workflow is essential. This workflow should progress from in vitro target identification to in vivo functional outcomes.

In Vitro Characterization

The initial step involves quantifying the interaction of the compound with its putative molecular targets.

Experimental Protocol: Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of 6-Chloro-2-piperazino-1,3-benzothiazole for a panel of neurotransmitter receptors, including but not limited to dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic, and histaminergic receptors.

-

Materials:

-

Cell membranes expressing the specific receptor of interest.

-

A specific radioligand for each receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

-

6-Chloro-2-piperazino-1,3-benzothiazole test compound at various concentrations.

-

Incubation buffer, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Receptor Binding Profile

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D2 | Hypothetical Value |

| Serotonin 5-HT1A | Hypothetical Value |

| Serotonin 5-HT2A | Hypothetical Value |

| Dopamine D4 | Hypothetical Value |

| Acetylcholinesterase (IC50) | Hypothetical Value |

| ...other targets | ... |

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies are crucial to assess the compound's functional effects in a living system.

Experimental Protocol: Murine Models of Antipsychotic Activity

-

Objective: To evaluate the antipsychotic-like and extrapyramidal side-effect liability of 6-Chloro-2-piperazino-1,3-benzothiazole.

-

Models for Antipsychotic Efficacy:

-

Apomorphine- or Amphetamine-Induced Hyperlocomotion: These models assess the compound's ability to block dopamine agonist-induced hyperactivity, which is predictive of D2 receptor antagonism.

-

-

Models for Extrapyramidal Side Effects:

-

Catalepsy Test: This test measures the induction of catalepsy (a state of immobility), which is a predictor of extrapyramidal side effects in humans.

-

-

Procedure:

-

Administer various doses of 6-Chloro-2-piperazino-1,3-benzothiazole to rodents.

-

After a suitable pre-treatment time, induce the specific behavior (e.g., administer apomorphine).

-

Quantify the animal's behavior (e.g., locomotor activity, time spent in a cataleptic state).

-

Compare the results to vehicle- and positive-control groups (e.g., haloperidol, clozapine).

-

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex interactions and experimental processes.

Caption: Putative multi-target mechanism of action.

Caption: Experimental workflow for mechanism validation.

Conclusion and Future Directions

The chemical architecture of 6-Chloro-2-piperazino-1,3-benzothiazole strongly supports the hypothesis that it acts as a multi-target modulator of dopamine and serotonin receptors, a profile consistent with atypical antipsychotic agents. The presence of the benzothiazole moiety may also confer additional pharmacological properties, such as acetylcholinesterase inhibition, which warrants further investigation. The experimental framework outlined in this guide provides a clear path for elucidating the precise mechanism of action and therapeutic potential of this promising compound. Future research should focus on comprehensive in vitro profiling, followed by robust in vivo studies to confirm its efficacy and safety profile for potential development as a novel therapeutic agent.

References

-

Gomtsyan, A., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-8. [Link]

-

Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

-

ACS Publications. (1998). Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

-

Howard, H. R., et al. (1996). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 39(1), 143-8. [Link]

-

ACS Publications. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

-

Chemsrc. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Retrieved from [Link]

-

Gökçe, M., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(7), 644-652. [Link]

-

ACS Publications. (1985). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

-

Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

-

ResearchGate. (2018). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

-

Progressive Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

National Institutes of Health. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Center for Biotechnology Information. [Link]

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of the 6-Chloro-2-piperazino-1,3-benzothiazole Scaffold: A Technical Guide

Introduction: The Benzothiazole-Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The confluence of the benzothiazole ring and a piperazine moiety has given rise to a class of compounds with significant and diverse biological activities. The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, is a cornerstone in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The incorporation of a piperazine ring, a common pharmacophore in its own right, often enhances the bioavailability and target interaction of the parent molecule. This guide provides an in-depth technical exploration of the biological activities associated with the 6-Chloro-2-piperazino-1,3-benzothiazole core and its derivatives, offering insights for researchers and professionals in drug development.

Synthesis of the Core Scaffold

The fundamental synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole typically involves the reaction of 2,6-dichlorobenzothiazole with piperazine. A common laboratory-scale procedure is outlined below.

General Synthesis Protocol

A stirred solution of 2,6-dichlorobenzothiazole in a dry polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with potassium carbonate and piperazine. The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is isolated through partitioning between an organic solvent like ethyl acetate and water. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the desired product, 6-Chloro-2-piperazino-1,3-benzothiazole, typically as a white solid.[5]

Anticancer and Cytotoxic Activities

Derivatives of the 2-piperazino-1,3-benzothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

Studies have shown that benzothiazole-piperazine derivatives exhibit cytotoxic activity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines.[6] Notably, dihalo-substituted benzylpiperazine derivatives have shown the highest cytotoxic activities in these tested cell lines.[6] Further research has highlighted the sensitivity of other cancer cell lines, including cervical (HeLa), skin (A431), and lung (A549) cancer cells, to piperazinyl benzothiazole derivatives coupled with other heterocyclic moieties like 1,3,4-oxadiazole-2-thiol.[7] Among these, the A431 cell line was reported to be the most sensitive.[7]

| Compound Type | Cancer Cell Lines | Observed Effect | Reference |

| Dihalo substituted benzylpiperazine derivatives of benzothiazole | HCT-116, MCF-7, Huh7 | High cytotoxic activity | [6] |

| Piperazinyl benzothiazole/benzoxazole derivatives with 1,3,4-oxadiazole-2-thiol | MCF-7, HeLa, HepG2, A431, A549 | Cytotoxic activity, with A431 being the most sensitive | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

The cytotoxic activities of benzothiazole-piperazine derivatives are commonly evaluated using the Sulforhodamine B (SRB) assay.[6]

Step-by-Step Methodology:

-

Cell Plating: Cancer cells (e.g., HCT-116, MCF-7, Huh7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed with a cold solution of trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and stained with a solution of Sulforhodamine B.

-

Wash and Solubilization: Excess stain is removed by washing with acetic acid. The bound stain is then solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Caption: Workflow for In Vitro Cytotoxicity Assessment using the SRB Assay.

Neuroprotective and Cholinesterase Inhibitory Activities

The benzothiazole-piperazine scaffold has emerged as a promising framework for the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. This is primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Certain benzothiazole-piperazine derivatives have been shown to exhibit moderate and selective inhibition against AChE.[6] Docking studies suggest that these compounds can bind to the active site of AChE, similar to established inhibitors like donepezil.[6] A novel small molecule based on this scaffold was identified as an effective multi-target-directed ligand (MTDL) against Alzheimer's disease, demonstrating efficient binding to both AChE and Aβ1-42.[8] In vitro analysis confirmed one such compound as a mixed-type and selective AChE inhibitor, binding at both the catalytic and peripheral anionic sites of the enzyme.[8]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE is commonly determined using a modified Ellman's method.[6][9]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for a short period.

-

Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color development.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Mechanism of AChE Inhibition by Benzothiazole-Piperazine Derivatives.

Antimicrobial and Antifungal Activities

The benzothiazole core is known for its antimicrobial properties, and its combination with a piperazine moiety has been explored for the development of new antibacterial and antifungal agents.[10][11]

Antibacterial and Antifungal Spectrum

Derivatives of N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[9] Docking studies have suggested that these compounds may interact with DNA gyrase subunit B of S. aureus, indicating a potential mechanism of action.[9] Piperazine-containing benzothiazinones, which share structural similarities, have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting the DprE1 enzyme.[12][13]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A common method to screen for antimicrobial activity is the agar-based disc diffusion assay.[9][11]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into Petri plates.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface. Standard antibiotic and solvent control discs are also applied.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Benzothiazole derivatives have been recognized for their anti-inflammatory potential.[3][14]

Modulation of Inflammatory Cytokines

Novel benzothiazole compounds have been shown to decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7).[3] This suggests that the anti-inflammatory effects of these compounds may be mediated through the downregulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (ELISA for Cytokines)

The effect of compounds on the expression of inflammatory cytokines can be assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Data Analysis: The absorbance is measured, and the cytokine concentration is determined by comparison with a standard curve.

Conclusion and Future Perspectives

The 6-Chloro-2-piperazino-1,3-benzothiazole scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the therapeutic potential of this chemical framework. The structure-activity relationship studies suggest that substitutions at the C-6 position of the benzothiazole ring and on the piperazine moiety are crucial for modulating the biological activity.[2] Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The development of these compounds as clinical candidates will require further preclinical and clinical investigations.

References

-

Ulusoy, N., Gürsoy, A., Otük, G. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(13), 1837-1845. [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research, 22(10). [Link]

-

Synthesis of piperazinyl benzothiazole derivatives. ResearchGate. [Link]

-

Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. ResearchGate. [Link]

-

6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Chemsrc. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

-

Kumar, A., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

-

Guo, S., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 131, 110777. [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2013). Der Pharma Chemica. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). National Institutes of Health. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2012). Journal of Al-Nahrain University. [Link]

-

Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science. [Link]

-

In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential therapeutic applications, offering field-proven insights for researchers and scientists.

Core Compound Identification and Properties

The unequivocal identification of a compound is paramount for reproducible scientific research. The subject of this guide is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole [1].

This molecule is built upon a benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring. This core structure is prevalent in a multitude of pharmacologically active agents[2][3][4]. The key functional groups defining this specific derivative are a chlorine atom at the 6th position of the benzothiazole ring and a piperazine moiety attached at the 2nd position.

Chemical Structure and Identifiers

-

IUPAC Name: 6-chloro-2-piperazin-1-yl-1,3-benzothiazole[1]

-

Canonical SMILES: C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl[1]

Physicochemical Data Summary

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Weight | 253.75 g/mol | [1][5] |

| Exact Mass | 253.0440463 Da | [1] |

| Appearance | White solid | [5] |

Synthesis and Characterization: A Validated Protocol

The synthesis of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole is reliably achieved through nucleophilic aromatic substitution. The protocol described herein is a self-validating system, designed for high yield and purity.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from commercially available starting materials.

Caption: Synthetic workflow for 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods[5].

Materials:

-

2,6-Dichlorobenzothiazole (5.24 mmol, 1.07 g)

-

Piperazine (5.8 mmol, 0.5 g)

-

Potassium Carbonate (15.7 mmol, 2.4 g)

-

Dry Dimethylformamide (DMF, 25 mL)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole in dry DMF (25 mL), add potassium carbonate followed by piperazine. The causality here is the use of a polar aprotic solvent (DMF) to dissolve the reactants and a base (K₂CO₃) to facilitate the deprotonation of piperazine, enhancing its nucleophilicity.

-

Reaction Execution: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, partition the mixture between EtOAc (150 mL) and water (50 mL). The purpose of this step is to remove the inorganic salts (like K₂CO₃) and the highly polar solvent (DMF) into the aqueous phase, leaving the desired product in the organic phase.

-

Extraction: Separate the layers and extract the aqueous layer with additional EtOAc (2 x 100 mL) to maximize the recovery of the product.

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Remove the solvent under reduced pressure to yield the desired product as a white solid. The reported yield for this reaction is quantitative (100%, 1.33 g)[5].

Characterization Methods

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method. The expected exact mass for the molecular ion [M] is 253.04, and a prominent peak for the protonated molecule [M+H]⁺ should be observed at m/z 254.0[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons on the benzothiazole ring and the methylene protons of the piperazine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be used. For quantitative analysis of the piperazine moiety, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, with detection around 340 nm[7].

Potential Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities[2][4][8]. The incorporation of a piperazine ring often enhances solubility and allows for further functionalization, making these derivatives attractive candidates for drug discovery programs.

Logical Relationship of Benzothiazole-Piperazine Core to Biological Activity

Caption: Relationship between the core structure and potential biological activities.

Established Activities of Related Derivatives

-

Anticancer and Anti-HIV Activity: Numerous studies have demonstrated the potent antiproliferative and anti-HIV activities of 2-piperazino-1,3-benzothiazole derivatives[9]. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for tumor growth or viral replication. Some benzothiazole derivatives have shown cytotoxic activity against various cancer cell lines, including colorectal, breast, and hepatocellular carcinomas[10].

-

Neuroprotective and Cholinesterase Inhibition: Certain benzothiazole-piperazine compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[10]. This suggests a potential role for these compounds in the treatment of neurodegenerative disorders.

-

Serotonin Receptor Modulation: Derivatives of 2-piperazinylbenzothiazole have been identified as potent 5-HT3 receptor antagonists and 5-HT4 receptor agonists. This dual activity is a promising profile for developing gastroprokinetic agents to treat disorders like delayed gastric emptying[11]. Compound 2f from a related series was found to be more potent than the established drug ondansetron in certain assays[11].

-

Broad Pharmacological Spectrum: The benzothiazole nucleus is associated with a vast array of other pharmacological properties, including anti-inflammatory, antidiabetic, anticonvulsant, and antimicrobial effects, highlighting the versatility of this scaffold[2][12].

Conclusion and Future Directions

6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole is a synthetically accessible compound with a chemical structure that positions it as a promising candidate for further investigation in drug discovery. Its benzothiazole-piperazine core is a well-established pharmacophore linked to diverse and potent biological activities. Future research should focus on extensive in vitro screening across various targets, particularly in oncology, neurodegenerative diseases, and gastroenterology, followed by in vivo efficacy and safety studies for the most promising leads. The well-defined synthesis and characterization protocols outlined in this guide provide a solid foundation for such endeavors.

References

-

6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | C11H12ClN3S | CID 2746595 - PubChem. [Link]

-

Monge, A., Peña, M. C., Palop, J. A., Calderó, J. M., Roca, J., García, E., Romero, G., del Río, J., & Lasheras, B. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry, 37(9), 1320–1325. [Link]

-

Al-Soud, Y. A., et al. (2010). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Zeitschrift für Naturforschung B, 65(11), 1372-1382. [Link]

-

Talele, N., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(7), 685-695. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 162-170. [Link]

-

Geronikaki, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4940. [Link]

-

Shukla, S., et al. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2), 266-277. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(11), 2568. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

-

6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7 | Chemsrc. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 361-367. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

-

Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299–315. [Link]

Sources

- 1. 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | C11H12ClN3S | CID 2746595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 153025-29-7 | 7H70-5-W2 | MDL MFCD01571353 | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | SynQuest Laboratories [synquestlabs.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide for 6-Chloro-2-piperazino-1,3-benzothiazole

Executive Summary